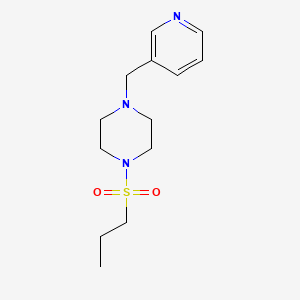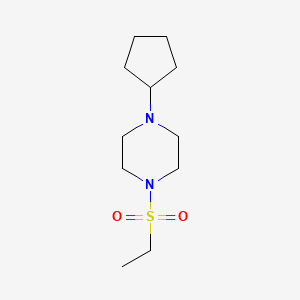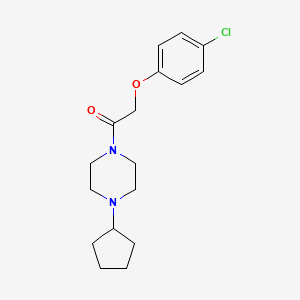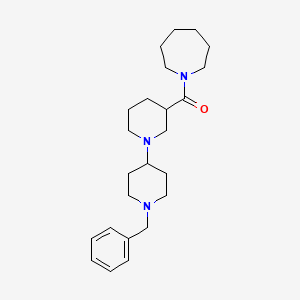
1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with propylsulfonyl chloride and 3-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridyl ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine
- 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine
- 1-(Methylsulfonyl)-4-(3-pyridylmethyl)piperazine
Comparison: 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is unique due to the specific positioning of the propylsulfonyl and pyridylmethyl groups. This unique structure may confer distinct pharmacological properties compared to its analogs. For instance, the position of the pyridyl group can influence the binding affinity to receptors, while the length of the alkyl chain in the sulfonyl group can affect the compound’s solubility and metabolic stability .
Eigenschaften
Molekularformel |
C13H21N3O2S |
|---|---|
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
1-propylsulfonyl-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C13H21N3O2S/c1-2-10-19(17,18)16-8-6-15(7-9-16)12-13-4-3-5-14-11-13/h3-5,11H,2,6-10,12H2,1H3 |
InChI-Schlüssel |
IEQBCNROVXZFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10885467.png)
![(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885495.png)

![1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10885512.png)


![N-{1-(3-methoxyphenyl)-3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl}benzamide](/img/structure/B10885530.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10885540.png)

![1-{4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}propan-1-one](/img/structure/B10885550.png)
![N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10885551.png)

![ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10885565.png)
